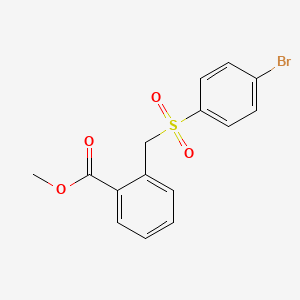
4-Amino-2-fluoro-6-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-fluoro-6-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, fluoro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-fluoro-6-iodobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with m-fluoroaniline.
Amino Protection: The amino group is protected using benzyl chloride.
Formylation: The protected amino group undergoes formylation via the Vilsmeier-Haack reaction.
Oxidation: The formylated intermediate is oxidized to form a carboxylic acid using the Pinnick oxidation.
Hydrogenation: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using cost-effective raw materials like m-fluoroaniline.
- Implementing efficient protection and deprotection steps.
- Utilizing scalable oxidation and reduction reactions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-fluoro-6-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions
Major Products
Substitution: Products include various substituted benzoic acids.
Oxidation: Products include nitrobenzoic acids.
Reduction: Products include aminobenzoic acids
Aplicaciones Científicas De Investigación
4-Amino-2-fluoro-6-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-amino-2-fluoro-6-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the iodo group can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-iodobenzoic acid: Similar structure but lacks the amino group.
2-Iodobenzoic acid: Lacks both the amino and fluoro groups.
2-Fluoro-6-iodobenzoic acid: Similar but lacks the amino group .
Uniqueness
4-Amino-2-fluoro-6-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H5FINO2 |
|---|---|
Peso molecular |
281.02 g/mol |
Nombre IUPAC |
4-amino-2-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
Clave InChI |
GTWWXYMJUNUHJM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)O)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-Fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14773678.png)


![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B14773709.png)


![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)



